2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-methyl-2-propenyl)-
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Overview
Description
2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-methyl-2-propenyl)- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a naphthalene ring substituted with methoxy groups and a propenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-methyl-2-propenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by methoxylation. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon (Pd/C) to yield alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-methyl-2-propenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-methyl-2-propenyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Rosifoliol: Another naphthalene derivative with similar structural features but different substituents.
Eudesmol: A sesquiterpene alcohol with a naphthalene-like structure but differing in functional groups
Uniqueness
2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-methyl-2-propenyl)- is unique due to its specific combination of methoxy and propenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
834867-12-8 |
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Molecular Formula |
C19H24O5 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[4,5,6,8-tetramethoxy-3-(2-methylprop-2-enyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C19H24O5/c1-11(2)7-13-12(10-20)8-14-15(21-3)9-16(22-4)19(24-6)17(14)18(13)23-5/h8-9,20H,1,7,10H2,2-6H3 |
InChI Key |
KECXBSUCLJNCRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=C(C2=C(C=C1CO)C(=CC(=C2OC)OC)OC)OC |
Origin of Product |
United States |
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